Dimethyldioctadecylammonium bromide

描述

Dimethyldioctadecylammonium bromide, also known as dioctadecyldimethylammonium bromide, is a double-chained quaternary ammonium surfactant. It is widely recognized for its ability to form unilamellar vesicles in aqueous solutions. This compound is commonly used in various scientific and industrial applications due to its unique properties as a cationic lipid .

生化分析

Biochemical Properties

Dimethyldioctadecylammonium bromide plays a significant role in biochemical reactions, particularly in the formation of cationic liposomes. These liposomes are used as DNA carrier systems for gene transfection and as vehicles for drug delivery . The compound interacts with DNA, forming stable complexes that facilitate the delivery of genetic material into cells. Additionally, this compound binds to antigens, enhancing immune responses by activating macrophages and other immune cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It stimulates immune responses by activating macrophages and binding to antigens . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the release of lactic dehydrogenase from treated cells, indicating membrane perturbation . Furthermore, this compound forms dose-dependent, stable complexes with cellular antigens, which are effective in eliciting delayed hypersensitivity reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and biomolecules. The compound forms unilamellar vesicles in water, which can transition to multilamellar vesicles at higher concentrations . This transition is associated with changes in the dynamic moduli of the vesicles, indicating a structural transformation. At the molecular level, this compound binds to DNA and other biomolecules, facilitating gene transfection and drug delivery . The compound’s lipophilic properties allow it to interact with cell membranes, leading to membrane perturbation and the release of intracellular contents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and can be stored for extended periods . Its effects on cellular function may vary depending on the duration of exposure. For example, prolonged exposure to this compound can lead to sustained immune activation and membrane perturbation . Additionally, the compound’s stability and degradation over time can influence its long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances immune responses by activating macrophages and binding to antigens . At higher doses, it may induce toxic or adverse effects, such as membrane perturbation and the release of intracellular contents . Studies have shown that this compound can enhance humoral and cell-mediated immune responses in chickens without causing toxic effects or local tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound’s long-chain alkyl groups give it lipophilic properties, allowing it to interact with cell membranes and other lipids . These interactions can influence metabolic flux and metabolite levels within cells. Additionally, this compound’s role in forming cationic liposomes facilitates the delivery of genetic material and drugs, impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic properties enable it to integrate into cell membranes and form vesicles . These vesicles can then be transported to various cellular compartments, influencing the localization and accumulation of the compound . Additionally, this compound’s interactions with DNA and other biomolecules facilitate its distribution within cells .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its effects on cellular function. The compound’s lipophilic properties allow it to integrate into cell membranes and form vesicles . These vesicles can target specific organelles, such as mitochondria, where they influence protein interactions and cellular processes . Additionally, this compound’s interactions with DNA and other biomolecules can direct it to specific subcellular locations, impacting gene expression and cellular metabolism .

准备方法

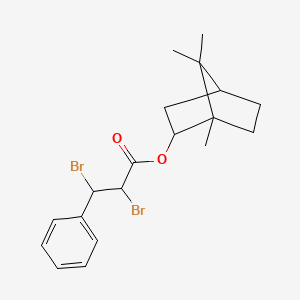

Synthetic Routes and Reaction Conditions: Dimethyldioctadecylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of dimethyldioctadecylamine with methyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale quaternization reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography and distillation .

化学反应分析

Types of Reactions: Dimethyldioctadecylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and form complexes with various anions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide or chloride ions.

Ion-Exchange Reactions: Often conducted in aqueous solutions with other ionic compounds.

Major Products:

Substitution Reactions: Yield products such as dimethyldioctadecylammonium chloride.

Ion-Exchange Reactions: Result in the formation of various ionic complexes.

科学研究应用

Dimethyldioctadecylammonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other nanomaterials.

Biology: Employed in the preparation of liposomes for drug delivery and gene transfection studies.

Medicine: Acts as an adjuvant in vaccines to enhance immune responses.

Industry: Utilized in the formulation of personal care products, such as hair conditioners and antistatic agents

作用机制

The primary mechanism by which dimethyldioctadecylammonium bromide exerts its effects is through its cationic nature. It interacts with negatively charged molecules, such as DNA and cell membranes, facilitating the formation of complexes and enhancing cellular uptake. This interaction is crucial in its role as an adjuvant and in gene transfection applications .

相似化合物的比较

Cetyl trimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with a shorter alkyl chain.

Dimethyldioctadecylammonium chloride: The chloride salt of dimethyldioctadecylammonium bromide.

Didecyldimethylammonium chloride: A shorter di-C10 analogue.

Uniqueness: this compound is unique due to its long alkyl chains, which provide enhanced lipophilicity and the ability to form stable unilamellar vesicles. This makes it particularly effective in applications requiring strong interactions with lipid membranes and other hydrophobic environments .

属性

IUPAC Name |

dimethyl(dioctadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H80N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLWZOIUBRXAQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H80BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14357-21-2 (Parent) | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60884005 | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3700-67-2 | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3700-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldioctadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL DIMETHYL AMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5T47R065A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DOAB interact with DNA? What are the implications for gene delivery?

A1: DOAB spontaneously interacts with negatively charged DNA, forming stable complexes crucial for gene delivery. [] This interaction is driven by electrostatic forces, effectively condensing and encapsulating the DNA. [] This complexation process has been visualized using Atomic Force Microscopy (AFM), revealing intricate structures where DNA is enveloped by lipid material. [] The presence of helper lipids like DOPE further enhances transfection efficiency by promoting the formation of stable liposomes that protect DNA from nuclease degradation. []

Q2: Does DOAB interact differently with different types of cell membranes?

A2: Yes, the interaction of DOAB with cell membranes is influenced by the charge of the membrane components. Studies show a higher affinity for cationic membranes, an intermediate affinity for zwitterionic membranes, and minimal interaction with anionic membranes. [] This interaction is primarily driven by electrostatic forces. []

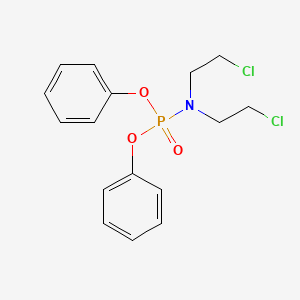

Q3: What is the molecular formula and weight of DOAB?

A3: The molecular formula of dimethyldioctadecylammonium bromide is C38H78BrN, and its molecular weight is 642.8 g/mol.

Q4: Are there any spectroscopic techniques used to characterize DOAB?

A5: Yes, several spectroscopic techniques have been employed to characterize DOAB and its interactions. FTIR spectroscopy, for instance, has been used to study the electrostatic interactions between DOAB and carbendazim in cast films. [] Furthermore, changes in the spectral properties of the fluorescent dye Hoechst 33258, when bound to DNA, have been used to investigate the impact of DOAB on the solvent accessibility of the DNA minor groove. []

Q5: How stable are DOAB monolayers on mica surfaces when exposed to water?

A6: The stability of DOAB monolayers on mica surfaces is affected by partial immersion in water. Prolonged dipping (around 6 hours) leads to increased hydrophilicity at the boundary between the immersed and non-immersed regions, indicating a release of DOAB molecules. [] This release is likely stimulated by the slow movement of the three-phase contact line (air/water/sample surface). []

Q6: Can DOAB form stable vesicles in aqueous solutions?

A7: Yes, DOAB readily forms vesicles in aqueous solutions. [, , ] The preparation protocol influences vesicle properties. The hot-water method yields reproducible results for dilute solutions. [] Differential scanning microcalorimetry (DSC) reveals that these vesicles undergo transitions influenced by both inter- and intra-vesicular interactions. []

Q7: How is DOAB used in drug delivery?

A8: DOAB is being explored as a component of drug delivery systems due to its ability to form liposomes and interact with cell membranes. For instance, DOAB-modified PLGA microspheres have been investigated for their potential in extending drug delivery after intravitreal injection for treating diabetic retinopathy. [] Additionally, DOAB has been explored for enhancing the transport of nanoparticles across mucosal barriers, potentially improving drug and gene delivery through mucus gels. []

Q8: What is the role of DOAB in vaccine development?

A9: DOAB exhibits potent adjuvant properties, enhancing the immune response to vaccines. [, , , , ] It has been successfully used as an adjuvant in DNA vaccines against pseudorabies virus (PRV), significantly boosting the immune response and protecting pigs against the disease. [] DOAB has also shown promise in subunit vaccines against tuberculosis, where it promotes both humoral and cellular immune responses depending on the antigen presentation method. []

Q9: What are the limitations of using DOAB?

A10: Despite its potential, DOAB utilization faces some limitations. Research indicates a potential for toxicity, particularly at higher concentrations. [, ] Its use as a drug carrier requires careful consideration of dosage and potential adverse effects. Furthermore, the ability of DOAB to inhibit phagosome-lysosome fusion in macrophages raises concerns about its impact on intracellular bacterial clearance. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B1211723.png)